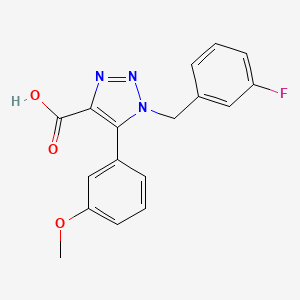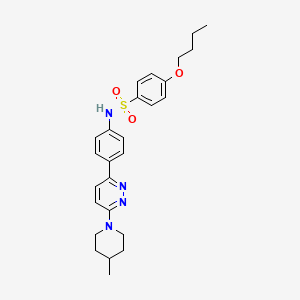![molecular formula C15H9BrClN3OS B2846513 2-(((3-Bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]oxazole CAS No. 324540-81-0](/img/structure/B2846513.png)
2-(((3-Bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(((3-Bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]oxazole” is a complex organic molecule that contains several heterocyclic rings, including an imidazo[1,2-a]pyridine ring and a benzo[d]oxazole ring . The molecule also contains a bromine and a chlorine atom, which could potentially make it reactive.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures and halogen atoms . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the bromine and chlorine atoms, as well as the electron-rich sulfur atom . These atoms could potentially participate in various chemical reactions.Physical And Chemical Properties Analysis
Based on the structure, this compound is likely to be solid at room temperature with a relatively high melting point . It’s probably not very soluble in water but should be soluble in organic solvents .Aplicaciones Científicas De Investigación
DNA Topoisomerase II Inhibitors
A study investigated the inhibitory activity of several compounds, including benzoxazole derivatives, on eukaryotic DNA topoisomerase II. This enzyme plays a critical role in DNA replication and cell division, making it a target for anticancer drug development. Among the compounds tested, certain derivatives exhibited significant inhibitory activity, suggesting potential as cancer therapeutics. This research highlights the importance of exploring benzoxazole derivatives for their biological activities and potential applications in cancer treatment (A. Pınar et al., 2004).
Fungicidal Activity
Another research focus has been on the fungicidal properties of triazole derivatives containing oxime ether and phenoxyl pyridine moieties. These compounds were designed, synthesized, and evaluated against various phytopathogens. Notably, certain derivatives displayed moderate to high fungicidal activities, with some showing broad-spectrum antifungal effects. The study underscores the potential of these compounds in agricultural applications for controlling fungal diseases (Hui Bai et al., 2020).
Gastric H+/K(+)-ATPase Inhibitors
Research into gastric acid secretion inhibitors has identified 2-[(2-Pyridylmethyl)sulfinyl]thienoimidazoles as potent inhibitors of gastric H+/K(+)-ATPase. This enzyme is responsible for acid secretion in the stomach, and its inhibition is a therapeutic strategy for treating acid-related disorders such as peptic ulcers and gastroesophageal reflux disease. The development of compounds like saviprazole highlights the therapeutic potential of thienoimidazole derivatives in managing acid-related gastrointestinal disorders (K. Weidmann et al., 1992).
Antimycobacterial Activity
The antimycobacterial properties of benzothiazole and imidazole compounds have been explored, with some synthesized fluorobenzothiazole incorporated imidazolines showing promising activity against tuberculosis. This research is particularly relevant due to the ongoing need for new antitubercular agents capable of combating resistant strains of Mycobacterium tuberculosis (B. Sathe et al., 2010).
Copper-Catalyzed Arylation
Copper-catalyzed direct 2-arylation has been applied to benzoxazoles and benzoimidazoles, leading to the synthesis of compounds with potential cytotoxic activities. This methodology facilitates the introduction of aryl and heteroaryl groups through C-H activation, expanding the toolkit for designing new molecules with biological activities. Some of the synthesized derivatives have shown potential cytotoxicity, indicating their possible use in cancer research (Nan-Nan Jia et al., 2017).
Safety And Hazards
Propiedades
IUPAC Name |
2-[(3-bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrClN3OS/c16-14-11(18-13-6-5-9(17)7-20(13)14)8-22-15-19-10-3-1-2-4-12(10)21-15/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMKVZZZLJKKLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC3=C(N4C=C(C=CC4=N3)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((3-Bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]oxazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarboxylate](/img/structure/B2846430.png)

![N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}furan-2-carboxamide](/img/structure/B2846432.png)
![4-benzoyl-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2846433.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2846440.png)
![5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-N-(3-methoxypropyl)-2-furamide](/img/structure/B2846441.png)
![1-(3-chloro-4-methylphenyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2846444.png)
![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B2846447.png)
![N-(2-benzoyl-4-bromophenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2846448.png)

![methyl 5-(((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2846451.png)
![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-chlorophenyl)methanone](/img/structure/B2846452.png)
![3-(3-chlorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2846453.png)